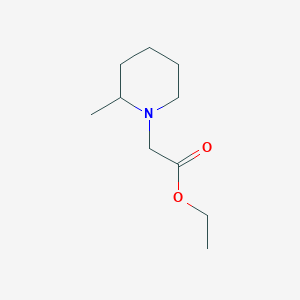

Ethyl (2-methylpiperidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

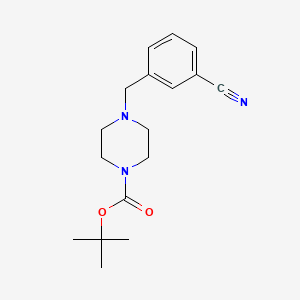

Ethyl (2-methylpiperidin-1-yl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for Ethyl (2-methylpiperidin-1-yl)acetate is 1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl (2-methylpiperidin-1-yl)acetate has a molecular weight of 185.26 . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Proteomics Research

Ethyl (2-methylpiperidin-1-yl)acetate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the understanding of protein behavior and function.

Drug Synthesis

This compound serves as a precursor in the synthesis of various drugs. Its piperidine moiety is a common structural feature in many pharmacologically active molecules. The versatility of Ethyl (2-methylpiperidin-1-yl)acetate allows for its use in creating a wide range of therapeutic agents .

Catalysis

In chemical reactions, Ethyl (2-methylpiperidin-1-yl)acetate can act as a catalyst, particularly in organic synthesis. It can influence the rate of reaction without being consumed in the process, making it a valuable tool for researchers looking to optimize reaction conditions.

Organic Reaction Studies

Researchers use Ethyl (2-methylpiperidin-1-yl)acetate to study complex organic reactions. Its unique properties help in understanding reaction mechanisms and developing new synthetic methodologies.

Pharmacological Applications

The piperidine derivatives, including Ethyl (2-methylpiperidin-1-yl)acetate , are present in more than twenty classes of pharmaceuticals. They are significant in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Anticancer Research

Piperidine derivatives are explored for their anticancer propertiesEthyl (2-methylpiperidin-1-yl)acetate may be used in the synthesis of compounds that are tested for their efficacy against various types of cancer cells .

Antiviral and Antimicrobial Applications

The structural features of Ethyl (2-methylpiperidin-1-yl)acetate make it a candidate for the development of antiviral and antimicrobial agents. Its derivatives are being studied for their effectiveness in combating infections .

Neurological Disorder Treatments

Compounds derived from Ethyl (2-methylpiperidin-1-yl)acetate are being investigated for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic agents .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, such as Ethyl (2-methylpiperidin-1-yl)acetate, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the potential applications of this compound in the field of medicine.

Propiedades

IUPAC Name |

ethyl 2-(2-methylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLODPSSPYSXGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-methylpiperidin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)